3-Amino-6-fluoropyridine-2-carbonitrile

Medicinal Chemistry Physicochemical Properties ADME Prediction

Select 3-Amino-6-fluoropyridine-2-carbonitrile for its unique, quantifiable differentiation from generic analogs. With a TPSA of 62.7 Ų and XLogP3-AA of 1.2, it offers balanced polarity essential for CNS-penetrant kinase inhibitor design, unlike the less polar 6-Fluoropyridine-2-carbonitrile (TPSA 49.6 Ų). This specific substitution pattern is critical for target binding and synthetic reliability, directly mitigating the risk of failed syntheses or reduced bioactivity. Secure consistent quality with our >98% pure material, optimized for pharmaceutical and agrochemical R&D.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
Cat. No. B13532330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-fluoropyridine-2-carbonitrile
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)C#N)F
InChIInChI=1S/C6H4FN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
InChIKeyVXZNTZRVQFDEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-fluoropyridine-2-carbonitrile: A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Chemical Synthesis


3-Amino-6-fluoropyridine-2-carbonitrile, also known as 2-Amino-6-fluoronicotinonitrile (CAS No. 86724-79-0), is a highly functionalized pyridine derivative belonging to the class of fluorinated heterocyclic building blocks [1]. Its molecular structure features a pyridine core substituted with an amino group, a nitrile (carbonitrile) group, and a fluorine atom . This specific arrangement confers unique electronic properties and synthetic versatility, making it a privileged intermediate in organic synthesis and a valuable core for the development of bioactive molecules, particularly in the pharmaceutical and agrochemical sectors . The compound is characterized by a molecular weight of 137.11 g/mol and a high topological polar surface area (TPSA) of 62.7 Ų, distinguishing it from less polar analogs [1].

Why 3-Amino-6-fluoropyridine-2-carbonitrile Cannot Be Interchanged with Common Pyridine Analogs


Interchanging 3-Amino-6-fluoropyridine-2-carbonitrile with seemingly similar pyridine derivatives is not scientifically valid due to significant differences in key physicochemical and electronic properties that dictate reactivity and target engagement. For instance, the presence and position of the amino group dramatically alter the compound's hydrogen-bonding capacity and polarity, as reflected in its TPSA of 62.7 Ų, compared to just 49.6 Ų for its non-amino analog 6-Fluoropyridine-2-carbonitrile [1]. This variance directly influences solubility, membrane permeability, and potential for specific binding interactions. Furthermore, the precise substitution pattern on the pyridine ring creates a unique electronic environment that governs its reactivity in downstream chemical transformations . Relying on a generic substitute without accounting for these quantifiable differences can lead to failed syntheses, reduced biological activity, or unexpected toxicity profiles in drug development programs.

Quantitative Differentiation of 3-Amino-6-fluoropyridine-2-carbonitrile from Closest Structural Analogs


Enhanced Polarity and Hydrogen-Bonding Potential Differentiates it from Non-Amino Analogs

3-Amino-6-fluoropyridine-2-carbonitrile exhibits significantly higher topological polar surface area (TPSA) than its direct analog, 6-Fluoropyridine-2-carbonitrile, which lacks an amino group [1]. This is a key differentiator for ADME properties.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Unique Hydrogen-Bond Donor/Acceptor Profile Versus Other Amino-Substituted Pyridines

While the amino group is a key feature, its positioning relative to the nitrile and fluorine moieties creates a unique hydrogen-bonding profile. 3-Amino-6-fluoropyridine-2-carbonitrile has one H-bond donor and four H-bond acceptors [1]. This differs from 3-Amino-2-pyridinecarbonitrile (which has 2 H-bond donors and 3 acceptors), influencing potential intermolecular interactions [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Lipophilicity (XLogP3-AA) Profile Defines its Hydrophobic/Hydrophilic Balance

The compound exhibits a calculated XLogP3-AA value of 1.2, indicating a balanced lipophilic-hydrophilic character [1]. This value is notably lower than that of 6-Fluoropyridine-2-carbonitrile (XLogP3-AA = 1.7), demonstrating the significant impact of the amino substitution on overall polarity [2].

Drug Design Physicochemical Properties Lipinski's Rule of Five

Optimal Research and Development Applications for 3-Amino-6-fluoropyridine-2-carbonitrile


Design and Synthesis of CNS-Penetrant Kinase Inhibitors

The balanced lipophilicity (XLogP3-AA = 1.2) and moderate TPSA (62.7 Ų) of 3-Amino-6-fluoropyridine-2-carbonitrile [1] fall within optimal ranges for blood-brain barrier (BBB) permeability. This property profile makes it a strategically chosen core for synthesizing novel, CNS-penetrant kinase inhibitors, where it can serve as a hinge-binding motif. Its unique H-bond donor/acceptor profile (1 donor, 4 acceptors) offers specific interaction patterns that are distinct from more polar or lipophilic analogs , allowing for the fine-tuning of selectivity and pharmacokinetic properties in neurological disorder targets.

Development of Antibacterial Agents Targeting Novel Pathways

As a fluorinated pyridinecarbonitrile, this compound is a key precursor for constructing more complex heterocyclic systems with known antibacterial activity [1]. Its enhanced polarity (TPSA = 62.7 Ų) compared to non-amino analogs can be exploited to achieve desired solubility profiles for formulation and improve interaction with polar bacterial enzyme targets . It is particularly valuable in synthesizing libraries of compounds aimed at overcoming resistance to existing antibiotics by exploring novel chemical space.

Agrochemical Discovery and Crop Protection Lead Generation

The fluorinated pyridine scaffold is well-established in agrochemicals [1]. 3-Amino-6-fluoropyridine-2-carbonitrile provides a versatile platform for generating new fungicidal or herbicidal leads. Its specific substitution pattern differentiates it from simpler fluoropyridines , offering a unique combination of physicochemical properties (LogP = 1.2, TPSA = 62.7 Ų) that can influence translocation in plants, soil mobility, and target-site binding, thereby facilitating the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.

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